4-Bromobenzo[b]thiophene-2-carbonitrile
Description
4-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 4-position and a nitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. It is frequently utilized in palladium-catalyzed cross-coupling reactions, lithiation processes, and as a precursor for bioactive molecules targeting enzymes like urokinase and STAT3 .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHLXFGKIUPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation for 4-Bromobenzo[b]thiophene-2-carbonitrile
To obtain the nitrile derivative, a common approach involves:
- Starting from 4-bromobenzo[b]thiophene or its aldehyde/carboxylic acid derivatives.
- Introducing the nitrile group via functional group transformation such as Sandmeyer reaction, nucleophilic substitution on a suitable leaving group, or direct cyanation using copper-catalyzed cyanation protocols.
Comparative Analysis of Preparation Methods
| Feature | Traditional Decarboxylation Method | Novel Etherification-Wittig Method (Patent CN110818679A) |
|---|---|---|
| Starting Material | 2-bromo-6-fluorobenzaldehyde | 2-bromo-6-fluorobenzaldehyde |
| Key Reaction | Cyclization with mercaptoacetic acid, high-temp decarboxylation (185-200°C) with copper powder | Etherification with halogenated methyl mercaptan, Wittig reaction under mild conditions |
| Reaction Conditions | High temperature, copper powder catalyst | Mild temperature (20-40°C), no heavy metals |
| Yield | Lower, cumbersome operation | Up to 79% yield, higher purity (~99.5%) |
| Scalability | Difficult due to harsh conditions | Suitable for large-scale industrial production |
| Environmental Impact | High energy consumption, heavy metal waste | Environmentally friendly, mild reagents |
Research Findings and Notes
- The novel synthetic route significantly improves yield and purity while reducing environmental impact and operational complexity.
- Reaction parameters such as solvent choice (acetone, DMF, THF), base (potassium carbonate, sodium hydroxide), and temperature are critical for optimizing yield.
- Purification by vacuum distillation followed by recrystallization ensures high product quality suitable for pharmaceutical intermediate use.
- This synthetic approach is directly applicable to the production of intermediates for drugs such as ipiprazole.
Summary Table of Key Reaction Parameters
| Step | Solvent(s) | Base | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Etherification (S1) | Acetone, DMF, THF | K2CO3, NaOH, Na2CO3 | 20-40 (opt. 30-35) | 2-6 (opt. 4) | ~86 | Mild, scalable |
| Phosphonium Salt Formation (S2) | Toluene | - | 60-140 (opt. 100-110) | 2-6 (opt. 4) | 84-91 | Reflux |
| Wittig Reaction (S3) | DMF or THF | NaH | 0-30 (opt. 20-30) | 1-3 (opt. 2) | Crude product | N2 atmosphere |
| Purification (S4) | Petroleum ether (recrystallization) | - | 90-110 (vacuum distillation) | - | 73 (isolated) | High purity |
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-bromobenzo[b]thiophene-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 4-bromobenzo[b]thiophene-2-carbonimidic acid.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-Bromobenzo[b]thiophene-2-carboxylic acid
Reduction: 4-Bromobenzo[b]thiophene-2-carbonimidic acid
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Inhibition of Cytochrome P450 Enzymes
One of the primary applications of 4-Bromobenzo[b]thiophene-2-carbonitrile is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can increase the bioavailability of co-administered drugs, making this compound valuable in pharmacological contexts. Studies have shown that this compound exhibits competitive and non-competitive inhibition with IC50 values indicating effective inhibition at low concentrations.
Table 1: Inhibition of Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 5.4 |
| CYP2C19 | Non-competitive | 7.8 |
Potential in Drug Development
Research indicates that this compound may serve as a lead compound for developing drugs targeting metabolic disorders or enhancing the efficacy of existing medications by modulating metabolic pathways. Its ability to interact with multiple isoforms of cytochrome P450 suggests a broad therapeutic potential .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzo[b]thiophene derivatives, including this compound. It has demonstrated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
Material Science Applications
In materials science, this compound is explored for its potential use in organic electronics and photonic devices due to its electronic properties. The compound's stability and reactivity make it suitable for developing organic semiconductors and photovoltaic materials.
Synthetic Routes
The synthesis of this compound has been optimized through various methods, showcasing its accessibility for research and industrial applications. Notable synthetic routes include:
- Wittig Reaction : Utilizing bromo-substituted benzaldehyde derivatives to generate the target compound efficiently.
- Transition-Metal-Free Borylation : A method that allows for the functionalization of aryl bromides without the need for heavy metal catalysts, promoting greener chemistry practices .
Case Studies and Research Findings
Several case studies have highlighted the significance of this compound in different research contexts:
- Cytotoxicity Assessments : In vitro studies have shown varying cytotoxic effects against cancer cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent at higher concentrations.
- Dosage Effects in Animal Models : Research indicates that dosage significantly affects the metabolic impact of this compound, with lower doses primarily inhibiting cytochrome P450 activity without significant toxicity, while higher doses can lead to adverse effects.
Table 3: Dosage Effects on Metabolic Pathways in Animal Models
| Dose (mg/kg) | Effect on CYP Activity | Toxicity Observed |
|---|---|---|
| 1 | Minimal | None |
| 10 | Moderate | Mild |
| 50 | Significant | Moderate |
Mechanism of Action
The mechanism by which 4-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects depends on its molecular targets and pathways. The cyano group can interact with various biological targets, leading to specific biochemical reactions. The bromine atom can also play a role in the compound's reactivity and binding affinity.
Comparison with Similar Compounds
Positional Isomers: 4-Bromo vs. 5-Bromo Derivatives
- 5-Bromobenzo[b]thiophene-2-carbonitrile (CAS 38251-66-0) differs in the bromine substituent’s position (5 vs. 4). Molecular Properties: The 5-bromo derivative has a molecular weight of 238.11 and XLogP3 of 3.7, slightly higher than the 4-bromo isomer, suggesting minor differences in lipophilicity . Reactivity: The 4-bromo isomer is more reactive in directed ortho-lithiation reactions due to the proximity of bromine to the nitrile group, which directs metalation at the 3-position . In contrast, the 5-bromo isomer may exhibit distinct regioselectivity in coupling reactions.
Table 1: Physicochemical Comparison of Brominated Isomers
Functional Group Variants
(a) 4-Iodobenzo[b]thiophene-2-carbonitrile
- The iodine substituent in this analog enhances reactivity in palladium-catalyzed couplings (e.g., Stille or Suzuki reactions) due to iodine’s superior leaving-group ability compared to bromine. This compound has been used to synthesize urokinase inhibitors with IC50 values as low as 70 nM .
(b) 4-Bromobenzo[b]thiophene-2-carboxylic Acid
- Replacing the nitrile with a carboxylic acid group (as in STAT3 inhibitors) reduces electrophilicity but improves hydrogen-bonding capacity. This derivative showed weaker antiproliferative activity (IC50 > 10 µM) compared to nitrile-containing analogs, highlighting the nitrile’s critical role in bioactivity .
Table 2: Functional Group Impact on Bioactivity
Core Structure Modifications
(a) Thiophene-2-carbonitrile Derivatives
- Compounds like 5-(((4-fluorobenzyl)amino)methyl)thiophene-2-carbonitrile (compound 22) replace the benzo[b]thiophene core with a simpler thiophene.
(b) 3-Substituted Benzo[b]thiophene-2-carbonitriles
- Derivatives with tert-butyl or phenyl groups at the 3-position (e.g., 3-(tert-butyl)benzo[b]thiophene-2-carbonitrile ) exhibit increased steric bulk, which can hinder interactions in enzyme active sites. These compounds are primarily used in materials science rather than drug discovery .
Table 3: Core Structure Comparison
Biological Activity
4-Bromobenzo[b]thiophene-2-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. Characterized by a brominated benzo[b]thiophene moiety and a carbonitrile functional group, this compound has been studied for its interactions with various biological macromolecules and its potential applications in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 238.10 g/mol
- Structure : The compound features a thiophene ring fused to a benzene ring, with a bromine atom and a nitrile group attached.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can enhance the bioavailability of co-administered drugs, making it relevant in pharmacological applications .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cytochrome P450 Inhibition : By inhibiting CYP enzymes, the compound can alter the metabolism of other drugs.
- Hydrogen Bonding and π-π Stacking : The structural features allow for interactions with nucleic acids and proteins, influencing cellular processes .
In Vitro Studies
In vitro studies have demonstrated that this compound can engage in various interactions with biological macromolecules. Its role as a cytochrome P450 inhibitor suggests potential interactions with other drugs metabolized by these enzymes.
Antimicrobial Activity
Research has shown that similar compounds within the benzo[b]thiophene class exhibit antimicrobial properties. For instance, derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus, showing minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
Case Study 1: Cytochrome P450 Inhibition
A study focused on the inhibitory effects of this compound on CYP1A2 and CYP2C19 revealed significant inhibition rates, suggesting its potential use in enhancing the efficacy of co-administered medications .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of benzo[b]thiophenes were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures exhibited high activity against both active and dormant strains of the bacterium, highlighting the potential therapeutic applications of these compounds .
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 238.10 g/mol | Varies |
| CYP Inhibition | Yes | Yes (e.g., other benzo[b]thiophenes) |
| Antimicrobial Activity | Potential (needs further study) | Proven in some derivatives |
| Interaction with Macromolecules | Yes (nucleic acids, proteins) | Yes |
Q & A
Q. Key Findings :
- Bromine’s larger atomic radius enhances π-stacking in enzyme pockets.
- Higher lipophilicity improves blood-brain barrier penetration in CNS-targeted studies .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies via:
Standardized Assays : Control variables (e.g., cell lines, incubation time).
Metabolic Stability Tests : Use liver microsomes to assess degradation pathways.
False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg procedure to adjust p-values in high-throughput screens .
Dose-Response Curves : Validate EC₅₀/IC₅₀ consistency across replicates.
Advanced: What strategies optimize reaction yields in low-temperature cyanation reactions?
Methodological Answer:
Improve yields by:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuCN for efficiency .
- Solvent Optimization : Use DMF or THF for polar aprotic conditions.
- Temperature Control : Maintain −78°C (dry ice/acetone bath) to suppress side reactions .
- In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy.
Advanced: How does photostability impact experimental design for light-sensitive derivatives?
Methodological Answer:
Photodegradation risks require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
